molecular formula C7H8O4Rh B13389159 Acetylacetonato dicarbonylrhodium

Acetylacetonato dicarbonylrhodium

Cat. No.: B13389159
M. Wt: 259.04 g/mol
InChI Key: GGRQQHADVSXBQN-FGSKAQBVSA-N
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Description

(Acetylacetonato)dicarbonylrhodium(I) is an organometallic compound with the formula Rh(CO)₂(C₅H₇O₂). It consists of two carbonyl (CO) ligands and an acetylacetonate (acac) ligand. This compound is of significant interest in the field of organometallic chemistry and catalysis due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Acetylacetonato)dicarbonylrhodium(I) can be synthesized by treating rhodium carbonyl chloride with sodium acetylacetonate in the presence of a base. The reaction proceeds as follows :

[(CO)2RhCl]2+2NaO2C5H72Rh(O2C5H7)(CO)2+2NaCl[(CO)_2RhCl]_2 + 2 NaO_2C_5H_7 \rightarrow 2 Rh(O_2C_5H_7)(CO)_2 + 2 NaCl [(CO)2​RhCl]2​+2NaO2​C5​H7​→2Rh(O2​C5​H7​)(CO)2​+2NaCl

Another method involves the precipitation of rhodium from a rhodium trichloride aqueous solution using a precipitating agent, followed by washing the sediment to reduce chloride ion content. The sediment is then dissolved and reacted with acetylacetone under specific conditions .

Industrial Production Methods

The industrial production of (Acetylacetonato)dicarbonylrhodium(I) typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Properties

Molecular Formula

C7H8O4Rh

Molecular Weight

259.04 g/mol

IUPAC Name

carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;rhodium

InChI

InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;;/b4-3-;;;

InChI Key

GGRQQHADVSXBQN-FGSKAQBVSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.[C-]#[O+].[C-]#[O+].[Rh]

Canonical SMILES

CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Rh]

Origin of Product

United States

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